molecular formula C15H14N4O2S B2887788 2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(thiophen-2-ylmethyl)propanamide CAS No. 1235623-16-1

2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(thiophen-2-ylmethyl)propanamide

Cat. No.: B2887788
CAS No.: 1235623-16-1
M. Wt: 314.36
InChI Key: LJHPQXDWEJPJLK-UHFFFAOYSA-N
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Description

2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(thiophen-2-ylmethyl)propanamide is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring fused with a benzene ring, an oxo group at the 4-position, and a thiophen-2-ylmethyl group attached to the nitrogen atom of the propanamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(thiophen-2-ylmethyl)propanamide typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate precursors such as hydrazine derivatives with ortho-substituted benzoic acids under acidic or basic conditions.

    Introduction of the Oxo Group: The oxo group at the 4-position is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Attachment of the Thiophen-2-ylmethyl Group: This step involves the nucleophilic substitution reaction where the thiophen-2-ylmethyl group is introduced using thiophen-2-ylmethyl halides in the presence of a base.

    Formation of the Propanamide Moiety: The final step involves the amidation reaction where the triazine derivative is reacted with propanoyl chloride or propanoic anhydride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, where nucleophiles like amines or thiols can replace the existing substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, halides in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Sulfoxides or sulfones when the thiophene ring is oxidized.

    Reduction: Hydroxyl derivatives when the oxo group is reduced.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

    Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Anti-inflammatory Agents: It exhibits anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response.

    Neuroprotective Agents: Research indicates its potential in protecting neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease treatment.

Industry:

    Pharmaceuticals: Used in the development of new drugs due to its diverse biological activities.

    Agriculture: Potential use as a pesticide or herbicide due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(thiophen-2-ylmethyl)propanamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission.

    Oxidative Stress Modulation: It exerts neuroprotective effects by scavenging reactive oxygen species and upregulating antioxidant defenses.

    Anti-inflammatory Pathways: The compound inhibits the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

    4-oxobenzo[d][1,2,3]triazin-pyridinium-phenylacetamide: Similar structure with a pyridinium moiety, showing potent cholinesterase inhibitory activity.

    4-oxobenzo[d][1,2,3]triazin-benzylpyridinium derivatives: These compounds also exhibit significant acetylcholinesterase inhibitory activity and neuroprotective properties.

Uniqueness:

    Structural Features: The presence of the thiophen-2-ylmethyl group and the propanamide moiety distinguishes it from other triazine derivatives.

    Biological Activity: It shows a unique combination of antimicrobial, anti-inflammatory, and neuroprotective activities, making it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of 2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(thiophen-2-ylmethyl)propanamide, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-10(14(20)16-9-11-5-4-8-22-11)19-15(21)12-6-2-3-7-13(12)17-18-19/h2-8,10H,9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHPQXDWEJPJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CS1)N2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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